molecular formula C21H26ClN3O3 B4558441 N-(5-chloro-2-methoxyphenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide

N-(5-chloro-2-methoxyphenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide

Cat. No.: B4558441
M. Wt: 403.9 g/mol
InChI Key: RNSDBOAOAHAEOS-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system. The unique structure of this compound, featuring both chloro and methoxy substituents on the phenyl ring, as well as an ethoxyphenyl group attached to the piperazine ring, suggests it may have interesting biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane.

    Introduction of the ethoxyphenyl group: This step may involve the nucleophilic substitution of a halogenated ethoxybenzene with the piperazine intermediate.

    Acetylation: The final step involves the acetylation of the piperazine derivative with an appropriate acylating agent, such as acetyl chloride, in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of N-(5-hydroxy-2-methoxyphenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide.

    Reduction: Formation of N-(2-methoxyphenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic effects, such as anxiolytic or antipsychotic properties.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide likely involves interaction with specific molecular targets in the body, such as neurotransmitter receptors or enzymes. The chloro and methoxy substituents may enhance its binding affinity and selectivity for these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide: Lacks the chloro substituent.

    N-(5-chloro-2-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide: Has a methoxy group instead of an ethoxy group on the phenyl ring.

    N-(5-chloro-2-methoxyphenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide: Has a chloro group instead of an ethoxy group on the phenyl ring.

Uniqueness

The unique combination of chloro, methoxy, and ethoxy substituents in N-(5-chloro-2-methoxyphenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide may confer distinct pharmacological properties, such as enhanced receptor binding affinity or improved metabolic stability, compared to similar compounds.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3/c1-3-28-20-7-5-4-6-18(20)25-12-10-24(11-13-25)15-21(26)23-17-14-16(22)8-9-19(17)27-2/h4-9,14H,3,10-13,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSDBOAOAHAEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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